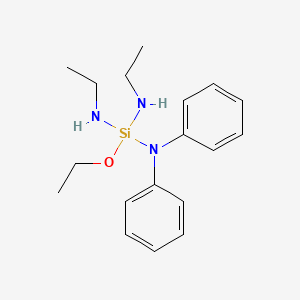
1-Ethoxy-N',N''-diethyl-N,N-diphenylsilanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine is a chemical compound with a unique structure that includes an ethoxy group, diethyl groups, and diphenyl groups attached to a silanetriamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine typically involves the reaction of ethoxy silane with diethylamine and diphenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine may involve large-scale batch or continuous processes. These methods often utilize automated systems to control the reaction parameters and ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy, diethyl, and diphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can lead to a variety of functionalized silanetriamines.
Scientific Research Applications
1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various metal ions, which can influence its reactivity and biological activity. The ethoxy, diethyl, and diphenyl groups play a crucial role in determining the compound’s overall properties and interactions.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine: shares similarities with other organosilicon compounds, such as:
Uniqueness
The uniqueness of 1-Ethoxy-N’,N’'-diethyl-N,N-diphenylsilanetriamine lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
923560-73-0 |
|---|---|
Molecular Formula |
C18H27N3OSi |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-[ethoxy-bis(ethylamino)silyl]-N-phenylaniline |
InChI |
InChI=1S/C18H27N3OSi/c1-4-19-23(20-5-2,22-6-3)21(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19-20H,4-6H2,1-3H3 |
InChI Key |
BXFKLFHPRHHTKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN[Si](NCC)(N(C1=CC=CC=C1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















